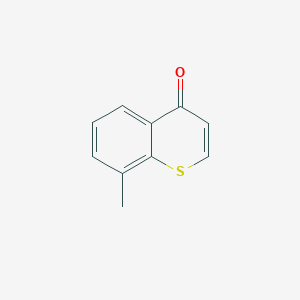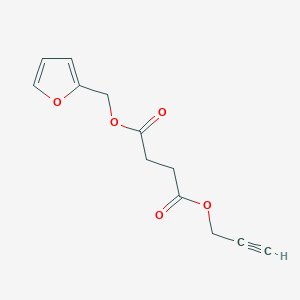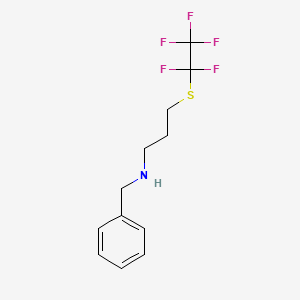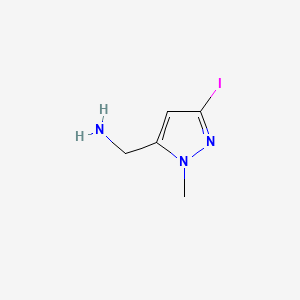![molecular formula C13H23F2N3 B11757162 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine CAS No. 1856018-96-6](/img/structure/B11757162.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine is a compound that features a pyrazole ring substituted with a difluoroethyl group and a heptyl amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic 2,2-difluoroethylation using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Attachment of the Heptyl Amine Chain: The final step involves the alkylation of the pyrazole ring with heptyl amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the difluoroethyl group or the pyrazole ring, leading to various reduced derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, replacing one of the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the difluoroethyl group or pyrazole ring.
Substitution: Formation of substituted derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used in the development of new synthetic methodologies, particularly in the field of fluorine chemistry. Its unique properties make it a valuable building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a bioisostere, replacing other functional groups to modulate biological activity and improve metabolic stability.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, the compound is explored for its use in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate the activity of its targets. The pyrazole ring and heptyl amine chain contribute to the overall binding specificity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(butyl)amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(octyl)amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(ethyl)amine
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine lies in its specific combination of the difluoroethyl group, pyrazole ring, and heptyl amine chain. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1856018-96-6 |
|---|---|
Fórmula molecular |
C13H23F2N3 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]heptan-1-amine |
InChI |
InChI=1S/C13H23F2N3/c1-2-3-4-5-6-7-16-8-12-9-17-18(10-12)11-13(14)15/h9-10,13,16H,2-8,11H2,1H3 |
Clave InChI |
KMLUEYFROOAEMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNCC1=CN(N=C1)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B11757084.png)

![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)


![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)



![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757151.png)




